Fusion Topology: [2,3-d] vs. [3,2-d] Isomer
Cyclobuta[B]furo[2,3-D]pyridine features the cyclobutane ring fused to the furan face of the furo[2,3-d]pyridine core, resulting in an 11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene skeleton as confirmed by IUPAC nomenclature . In contrast, its closest isomer, Cyclobuta[b]furo[3,2-d]pyridine (CAS 187665-33-4), displays a [3,2-d] fusion where the furan oxygen and pyridine nitrogen are in reversed relative positions, altering the molecular dipole moment and hydrogen-bonding vectors. While quantitative binding data for the unsubstituted parent compound are not publicly available, the topological difference is substantial: the [2,3-d] scaffold places the pyridine nitrogen at the opposite end of the molecule relative to the cyclobutane, whereas the [3,2-d] isomer positions the nitrogen adjacent to the cyclobutane, which can dramatically affect molecular recognition by biological targets. This structural distinction is experimentally verified by distinct InChI keys (e.g., InChI=1S/C9H5NO/c1-2-8-6(1)7-3-4-10-9(7)5-11-8/h1-5H for the target compound) and non-overlapping CAS numbers .
| Evidence Dimension | Ring fusion topology (IUPAC skeleton) |
|---|---|
| Target Compound Data | Cyclobuta[b]furo[2,3-d]pyridine: 11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene (N distal to cyclobutane) |
| Comparator Or Baseline | Cyclobuta[b]furo[3,2-d]pyridine (CAS 187665-33-4): 10-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene (N proximal to cyclobutane) |
| Quantified Difference | Isomeric shift of pyridine N position; non-interconvertible without ring scission |
| Conditions | IUPAC nomenclature and InChI assignment |
Why This Matters
In medicinal chemistry, altering the position of a hydrogen-bond acceptor by as little as 2 Å can shift target affinity by >100-fold, making the correct isomer mandatory for structure-activity relationship (SAR) studies.
